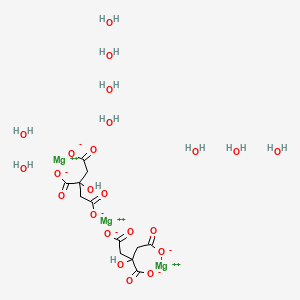

Magnesium citrate tribasic nonahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Es un polvo blanco cristalino altamente soluble en agua con un peso molecular de 613,25 g/mol . Este compuesto se utiliza comúnmente en diversas aplicaciones, incluidas las farmacéuticas, los aditivos alimentarios y los suplementos dietéticos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El citrato de magnesio tribásico nonahidratado se puede sintetizar haciendo reaccionar ácido cítrico con óxido de magnesio (MgO) en agua . La reacción produce citrato de magnesio, que luego se puede cristalizar y secar para obtener la forma nonahidratada. Las condiciones de reacción suelen implicar mantener una temperatura y un pH controlados para garantizar la formación del producto deseado.

Métodos de producción industrial

En entornos industriales, la producción de citrato de magnesio tribásico nonahidratado implica reacciones a gran escala entre ácido cítrico y óxido de magnesio o carbonato de magnesio. La mezcla de reacción se somete luego a procesos de cristalización, filtración y secado para obtener el producto final. La pureza y la calidad del compuesto se garantizan mediante medidas rigurosas de control de calidad, incluido el análisis de trazas metálicas y la titulación .

Análisis De Reacciones Químicas

Tipos de reacciones

El citrato de magnesio tribásico nonahidratado experimenta diversas reacciones químicas, que incluyen:

Reacciones de complejación: Puede formar complejos con otros iones metálicos.

Hidrólisis: Puede hidrolizarse en soluciones acuosas para liberar iones magnesio y ácido cítrico.

Reacciones de precipitación: Puede reaccionar con otros aniones para formar precipitados insolubles.

Reactivos y condiciones comunes

Los reactivos comunes que se utilizan en reacciones con citrato de magnesio tribásico nonahidratado incluyen ácidos (como el ácido clorhídrico) y bases (como el hidróxido de sodio). Las condiciones de reacción suelen implicar soluciones acuosas y temperaturas controladas para facilitar las reacciones deseadas.

Principales productos formados

Los principales productos formados a partir de reacciones que involucran citrato de magnesio tribásico nonahidratado incluyen sales de magnesio, ácido cítrico y varios complejos metálicos. Estos productos se pueden aislar y purificar para su uso posterior en diferentes aplicaciones.

Aplicaciones Científicas De Investigación

El citrato de magnesio tribásico nonahidratado tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como reactivo en diversas reacciones químicas y como fuente de iones magnesio en química analítica.

Biología: Se utiliza en microbiología como suplemento nutricional para el crecimiento microbiano.

Medicina: Se utiliza como suplemento dietético para proporcionar magnesio, que es esencial para diversas funciones fisiológicas, incluida la función muscular y nerviosa, la regulación del azúcar en sangre y la salud ósea.

Industria: Se utiliza como aditivo alimentario para regular la acidez y como agente fortificante en alimentos y bebidas.

Mecanismo De Acción

El mecanismo de acción del citrato de magnesio tribásico nonahidratado implica principalmente su capacidad para liberar iones magnesio en soluciones acuosas. Estos iones magnesio desempeñan un papel crucial en varios procesos bioquímicos, que incluyen:

Activación enzimática: Los iones magnesio actúan como cofactores para numerosas enzimas involucradas en las vías metabólicas, incluidas las relacionadas con la producción de energía y la síntesis de ADN.

Función neuromuscular: Los iones magnesio son esenciales para la contracción muscular adecuada y la transmisión nerviosa.

Comparación Con Compuestos Similares

El citrato de magnesio tribásico nonahidratado se puede comparar con otros compuestos similares, como:

Sulfato de magnesio:

Óxido de magnesio: Utilizado como suplemento dietético y antiácido, tiene un mayor contenido de magnesio pero una menor solubilidad en comparación con el citrato de magnesio.

Cloruro de magnesio: Utilizado en suplementos y como agente antihielo, es altamente soluble en agua y proporciona una forma de magnesio fácilmente absorbable.

El citrato de magnesio tribásico nonahidratado es único por su alta solubilidad, biodisponibilidad y versatilidad en diversas aplicaciones, lo que lo convierte en un compuesto valioso tanto en la investigación científica como en los entornos industriales.

Propiedades

Fórmula molecular |

C12H28Mg3O23 |

|---|---|

Peso molecular |

613.25 g/mol |

Nombre IUPAC |

trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate;nonahydrate |

InChI |

InChI=1S/2C6H8O7.3Mg.9H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;9*1H2/q;;3*+2;;;;;;;;;/p-6 |

Clave InChI |

IYQJAGXFXWIEJE-UHFFFAOYSA-H |

SMILES canónico |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.O.O.O.O.[Mg+2].[Mg+2].[Mg+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(E)-(3-chlorophenyl)methylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B12039018.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B12039022.png)

![1-Butyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12039030.png)

![N-(4-fluorophenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12039051.png)